1-(3-Methylisoquinolin-8-yl)ethanone
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Overview
Description
1-(3-Methylisoquinolin-8-yl)ethanone is a chemical compound belonging to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoquinolin-8-yl)ethanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction rates and selectivity. For example, the use of silver nanoparticles has been reported to promote regioselective O-alkylation of aromatic amides . Additionally, oxidative coupling reactions using reagents such as N-bromosuccinimide (NBS) and bases can be employed to synthesize isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylisoquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like NBS or bromine (Br2) can introduce halogen atoms into the isoquinoline ring.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-(3-Methylisoquinolin-8-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Methylisoquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . Additionally, these compounds can interact with receptors and ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone: This compound shares a similar structure but differs in the position and nature of the substituents on the isoquinoline ring.
1-(5-Hydroxy-7-methoxy-1-benzouran-3-yl)ethanone: Another related compound with different functional groups that confer distinct chemical and biological properties.
Uniqueness
1-(3-Methylisoquinolin-8-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)7-13-8/h3-7H,1-2H3 |
InChI Key |
SRWJJSDYLVESRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C(=O)C |
Origin of Product |
United States |
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